Product packaging for Acetonitrile, (2-propenylthio)-(Cat. No.:CAS No. 105643-80-9)

Acetonitrile, (2-propenylthio)-

Cat. No.: B14317202
CAS No.: 105643-80-9
M. Wt: 113.18 g/mol
InChI Key: JXLPNWOZGBULRU-UHFFFAOYSA-N
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Description

Acetonitrile, (2-propenylthio)- is a sulfur-containing organic compound of interest in scientific research, particularly in the field of phytochemistry and aroma analysis. It is cataloged under PubChem CID 534526 . While a specific mechanism of action for this compound is not detailed in the literature, research into related sulfur compounds provides context for its potential research value. Studies on plants in the Allium genus, such as garlic and onions, focus heavily on characterizing volatile sulfur compounds like diallyl disulfides, trisulfides, and various vinyldithiins, which are crucial for their distinctive aromas and biological activities . The comprehensive profiling of these metabolites often involves advanced analytical techniques like UHPLC/ESI-QTOFMS and GC-MS . As a specialized volatile, Acetonitrile, (2-propenylthio)- serves as a reference standard or analyte for researchers aiming to map the complete volatile metabolome, understand the biosynthetic pathways of sulfur-containing flavor compounds, and investigate the chemical transformations that occur during food processing . This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NS B14317202 Acetonitrile, (2-propenylthio)- CAS No. 105643-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-enylsulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-2-4-7-5-3-6/h2H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLPNWOZGBULRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336552
Record name Acetonitrile, (2-propenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105643-80-9
Record name Acetonitrile, (2-propenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Derivatization of Acetonitrile, 2 Propenylthio

Direct Synthesis Approaches to Acetonitrile (B52724), (2-propenylthio)- and Related Structures

The construction of the Acetonitrile, (2-propenylthio)- framework can be achieved through various synthetic routes, leveraging established methods for the formation of thioethers and nitriles.

Conventional Chemical Synthesis Routes for Allyl Thioethers and Nitriles

The synthesis of the target molecule logically involves the coupling of an allyl source with a sulfur-containing acetonitrile fragment, or vice versa.

Formation of Allyl Thioethers: A primary method for creating allyl thioethers is the Williamson ether synthesis, adapted for sulfur nucleophiles. This typically involves the reaction of an allyl halide with a thiol in the presence of a base. acsgcipr.org To generate Acetonitrile, (2-propenylthio)-, one could envision the reaction of allyl bromide with the sodium salt of mercaptoacetonitrile. The use of a dipolar aprotic solvent is common, although phase transfer catalysis can also be employed to facilitate the reaction. acsgcipr.org

Alternative approaches to allyl thioethers include:

Reaction of allylic alcohols with thiols: This can be catalyzed by various reagents, including tin(II) triflate (Sn(OTf)2) in dichloromethane (B109758) at room temperature. organic-chemistry.org

From phosphorothioate (B77711) esters: A one-step synthesis involves the addition of an alkoxide to an allylic phosphorothioate ester, which avoids the use of malodorous thiols. nih.gov

Rhodium-catalyzed hydrothiolation of 1,3-dienes: This method can produce either secondary or tertiary allylic sulfides depending on the catalyst's counterion. organic-chemistry.org

Nickel-catalyzed cross-coupling: Alkyl halides can be coupled with arylthiosilanes in the presence of a nickel catalyst to form thioethers. organic-chemistry.org

Formation of Nitriles: The nitrile group can be introduced through several well-established transformations. wikipedia.orglibretexts.orgchemguide.co.uk Key methods include:

Nucleophilic substitution: The Kolbe nitrile synthesis involves the reaction of an alkyl halide with an alkali metal cyanide. wikipedia.org For instance, reacting 2-chloroallyl sulfide (B99878) with sodium cyanide could potentially yield the target compound. The Rosenmund-von Braun synthesis is used for preparing aryl nitriles. wikipedia.org

Dehydration of amides: Primary amides can be dehydrated to nitriles using reagents like phosphorus(V) oxide (P4O10) or thionyl chloride. libretexts.orgchemguide.co.uklibretexts.org

From aldehydes and ketones: Aldehydes can be converted to nitriles via their corresponding aldoximes, which are then dehydrated. wikipedia.orgorganic-chemistry.org Another route involves the formation of cyanohydrins from aldehydes or ketones, which can then be further manipulated. libretexts.orgchemguide.co.uklibretexts.org

Ammoxidation: This industrial process involves the reaction of a hydrocarbon with ammonia (B1221849) and oxygen at high temperatures over a catalyst. google.com

A direct condensation approach can be used to synthesize α,β-unsaturated nitriles by reacting a carbonyl compound with acetonitrile in the presence of a base like potassium hydroxide. orgsyn.org

Novel Electrochemical Synthesis Strategies for Related Nitrile-Containing Organosulfur Compounds

Electrosynthesis is emerging as a green and sustainable alternative for constructing complex organic molecules. nih.govcardiff.ac.uk While a direct electrochemical synthesis of Acetonitrile, (2-propenylthio)- is not explicitly detailed in the provided results, the synthesis of related organosulfur and nitrile-containing compounds via electrochemical methods suggests potential pathways.

Electrochemical methods have been successfully employed for:

Synthesis of organosulfur compounds: This includes the formation of sulfoxides, sulfones, sulfonamides, and other sulfur-containing functionalities through oxidative or reductive processes. nih.govcardiff.ac.uk For example, sulfonamides have been synthesized by the electrochemical reaction of amines with thiols. rsc.org

Synthesis of nitriles: An electrochemical Appel reaction has been developed for the synthesis of various aromatic and aliphatic nitriles, offering mild reaction conditions and operational simplicity. researchgate.net

Formation of organosulfur-inorganic hybrid materials: Electrochemical methods have been used to synthesize novel organosulfur molecules, such as 1,4-bis(diphenylphosphanyl) tetrasulfide (BDPPTS), for applications in batteries. nih.gov

These electrochemical strategies for forming C-S and C-N bonds highlight the potential for developing a direct and environmentally friendly electrochemical route to Acetonitrile, (2-propenylthio)- and its derivatives. rsc.org

Chemical Transformations for the Functionalization of the (2-propenylthio)- Acetonitrile Scaffold

The presence of three distinct reactive sites—the allyl group, the thioether linkage, and the acetonitrile unit—makes Acetonitrile, (2-propenylthio)- a versatile building block for further chemical elaboration.

Reactions Involving the Allyl Thioether Moiety

The allyl group and the thioether linkage offer several handles for chemical modification.

Reactions of the Allyl Group: The double bond in the allyl group is susceptible to a variety of electrophilic additions and other transformations.

Cross-Coupling Reactions: Allyl halides can participate in thioether-catalyzed cross-coupling reactions with arylboronic acids under mild conditions. nih.gov

Claisen Rearrangement: Allyl thioethers can undergo a Claisen-type rearrangement when reacted with haloketenes. acs.org

Reaction with Elemental Sulfur: Allylic thioethers are known to react with elemental sulfur. acs.org

Reductive Lithiation: The reductive lithiation of allylthioethers has been explored for the synthesis of allylsilanes, with the regioselectivity being highly dependent on the reaction conditions. nih.gov

Selective Modifications at the Nitrile Functionality

The nitrile group is a versatile functional group that can be converted into a range of other functionalities. nih.gov

Hydrolysis: Nitriles can be hydrolyzed to either amides or carboxylic acids. conductscience.combyjus.com Partial hydrolysis under acidic conditions can selectively yield the corresponding amide, while more vigorous conditions lead to the carboxylic acid. byjus.comnih.gov For instance, treatment with a TFA-H2SO4 mixture can convert nitriles to amides. nih.gov

Reduction: The nitrile group can be selectively reduced to a primary amine using various reducing agents, such as catalytic hydrogenation with Raney Nickel, Platinum, or Palladium catalysts. researchgate.net The choice of catalyst can influence the selectivity, with rhodium on carbon favoring the formation of secondary amines in some cases. acs.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the nitrile carbon to form ketones after hydrolysis. byjus.com

The reactivity of the nitrile group can be modulated by adjacent electron-withdrawing groups, which can make it a more potent electrophile. nih.gov

Alpha-Deprotonation and Subsequent Reactions of the Acetonitrile Unit

The protons on the carbon atom alpha to the nitrile group are acidic (pKa ~25-30) and can be removed by a strong base to form a carbanion, which is a potent nucleophile. umn.eduyoutube.com

Alkylation: This carbanion can be alkylated by reacting it with an alkyl halide in an SN2 reaction. youtube.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to quantitatively form the enolate. umn.eduyoutube.com For nitriles, a less bulky base like sodium hydride can also be effective. youtube.com

Condensation Reactions: The carbanion can participate in condensation reactions with aldehydes and ketones.

Manganese-Catalyzed α-Alkylation: Recent advances have shown that manganese pincer complexes can catalyze the α-alkylation of ketones, esters, and amides using primary alcohols as the alkylating agents via a hydrogen borrowing strategy. acs.org This methodology could potentially be extended to the α-alkylation of the acetonitrile unit in the target molecule.

The ability to functionalize the alpha-position of the acetonitrile unit provides a powerful tool for carbon-carbon bond formation and the introduction of further complexity into the molecular structure. youtube.comyoutube.com

Mechanistic Investigations of Acetonitrile, 2 Propenylthio Reactivity

Elucidation of Reaction Pathways and Reactive Intermediates

Exploration of Radical-Mediated Processes in Nitrile Chemistry

The nitrile group in Acetonitrile (B52724), (2-propenylthio)- can participate in radical-mediated reactions. The cyanomethyl radical (•CH2CN) is a key intermediate in many of these transformations. This radical can be generated from acetonitrile through hydrogen abstraction by other radical species, such as the t-butoxy radical. nih.gov Computational studies have shown that the t-butoxy radical is highly effective in forming the cyanomethyl radical from acetonitrile. nih.gov

Radical-mediated processes are crucial for the functionalization of the C(sp3)–H bond in acetonitrile. rsc.org For instance, the direct alkylation of acetonitrile with α,α-diaryl allylic alcohols can be achieved through a metal-free method involving C(sp3)–H functionalization and radical addition/1,2-aryl migration processes. rsc.orgrsc.org The reaction is initiated by the generation of radicals, which then add to the substrate. rsc.org

The reactivity of the allyl sulfide (B99878) group also involves radical intermediates. Diallyl disulfide and trisulfide, which are related to the allyl sulfide moiety, can undergo homolytic cleavage to produce thiyl and perthiyl radicals. researchgate.net These radical species can participate in further reactions, highlighting the potential for radical-mediated pathways involving the sulfur atom in Acetonitrile, (2-propenylthio)-. researchgate.net

Studies of Nucleophilic and Electrophilic Activation of Sulfur and Nitrile Centers

The nitrile group is characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. openstax.org This electrophilicity allows nitriles to react with a variety of nucleophiles. numberanalytics.comlibretexts.org Protonation of the nitrile nitrogen increases its electrophilicity, facilitating attack by weak nucleophiles like water. libretexts.orglibretexts.org The reactivity of nitriles is influenced by electronic properties, steric effects, and the presence of other functional groups. numberanalytics.com

The sulfur atom in the allyl sulfide group can act as a nucleophile. Diallyl disulfide and trisulfide, for example, can transfer allyl groups to thiols. nih.gov While diallyl monosulfide itself is relatively inert in this specific reaction, its metabolite, diallyl sulfone, can alkylate both amines and thiols. nih.govacs.org

Conversely, the allyl group can be activated to become an electrophile. In the presence of a palladium catalyst, allyl sulfones can function as electrophiles. nih.gov This dual nucleophilic and electrophilic nature, termed ambiphilic reactivity, has been observed in (η3-allyl)ruthenium(II) complexes, which can undergo both nucleophilic and electrophilic allylation reactions. acs.org

Rearrangement Reactions (e.g., Stevens Rearrangement, Pummerer-type Reactions) in Organosulfur Compounds

Organosulfur compounds related to Acetonitrile, (2-propenylthio)- are known to undergo characteristic rearrangement reactions, including the Stevens and Pummerer rearrangements.

The Stevens rearrangement is a base-promoted rsc.orgacs.org-migration of a group in quaternary ammonium (B1175870) or sulfonium (B1226848) salts to form the corresponding tertiary amines or sulfides. wikipedia.orgchemistry-reaction.comnumberanalytics.com The reaction proceeds through the formation of an ylide intermediate after deprotonation by a strong base. wikipedia.orgnumberanalytics.com The mechanism has been a topic of discussion, with evidence supporting a diradical pathway involving homolytic cleavage of the C-N or C-S bond. wikipedia.orgjocpr.com The migrating group generally retains its stereochemical configuration. chemistry-reaction.comnumberanalytics.com

The Pummerer rearrangement involves the conversion of a sulfoxide (B87167) to an α-acyloxy-thioether in the presence of an activating agent like acetic anhydride. numberanalytics.comwikipedia.orgtcichemicals.com The reaction is initiated by the acylation of the sulfoxide oxygen, followed by elimination to form a thial intermediate. wikipedia.orgtcichemicals.com This electrophilic intermediate can then be trapped by a nucleophile. wikipedia.org The Pummerer rearrangement is considered an internal redox process where the sulfur is reduced and the α-carbon is oxidized. organicreactions.org The products of this rearrangement can be hydrolyzed to yield aldehydes, making sulfoxides useful precursors for these compounds. chem-station.com

Catalytic Systems in the Context of Acetonitrile, (2-propenylthio)- Transformations

Metal-Catalyzed Reaction Mechanisms Involving Nitriles (e.g., Cu- and Ni-based catalysis for related compounds)

Copper and nickel catalysts are frequently employed in reactions involving nitriles, suggesting potential applications for the transformation of Acetonitrile, (2-propenylthio)-.

Copper-catalyzed reactions have been developed for various nitrile transformations. Copper(II) ions can enhance the reactivity of nitriles, for example, in prebiotic phosphate (B84403) activation chemistry. nih.gov Copper(II) acetate (B1210297) catalyzes the mild hydration of nitriles to amides. rsc.org Copper can also mediate the aza-Henry reaction of nitriles with nitromethanes to form β-aminonitroalkenes or, in the presence of water, the corresponding amides. acs.org Furthermore, copper-mediated radical α-heteroarylation of aliphatic nitriles has been achieved using azobis(alkylcarbonitriles). acs.org Copper catalysis is also effective in the borylation of nitro allyl derivatives and allyl sulfones. acs.org

Nickel-catalyzed reactions also play a significant role in nitrile chemistry. Nickel complexes can catalyze the dehydrogenative double silylation of nitriles. acs.org Simple nickel salts are effective catalysts for the hydroboration of nitriles to form bis(boryl)amines. rsc.org Nickel(II) complexes have been used for the α-alkylation of nitriles with primary alcohols through a borrowing hydrogen strategy. nih.gov Additionally, the reduction of nitriles to primary amines can be accomplished using hydrogen gas and a nickel catalyst. youtube.comyoutube.com

The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a key reaction for compounds containing an allyl group. organic-chemistry.org It involves the coordination of a Pd(0) catalyst to the allyl group, followed by oxidative addition to form a π-allylpalladium complex, which then reacts with a nucleophile. organic-chemistry.org

Development and Mechanism of Metal-Free Catalytic Methodologies for Acetonitrile Functionalization

In recent years, metal-free catalytic methods for the functionalization of acetonitrile have gained prominence due to their cost-effectiveness and reduced environmental impact. nih.gov These methods often rely on the generation of the cyanomethyl radical.

One common approach involves the use of peroxides, such as tert-butyl peroxybenzoate (TBPB), as radical initiators. rsc.orgacs.org For example, the cyanomethylation of aryl alkynoates with acetonitrile can be achieved under metal-free conditions using TBPB, proceeding through cyanomethylation, spirocyclization, and ester migration to form coumarin (B35378) derivatives. nih.gov A similar metal-free cross-dehydrogenative coupling of coumarins with acetonitrile has also been established. acs.org

Iodine has been shown to promote a metal-free Csp2–Csp3 coupling between olefins and azobis(alkylcarbonitriles) like AIBN to produce allyl nitriles, with nitrogen gas as the only byproduct. organic-chemistry.org Mechanistic studies suggest that iodine facilitates hydrogen abstraction to enable the cyanation. organic-chemistry.org

Furthermore, metal-free oxidative C(sp3)–H functionalization of acetonitrile with allylic alcohols has been developed, involving radical addition and 1,2-aryl migration processes. rsc.org These reactions highlight the potential for direct C-H functionalization of the acetonitrile moiety in Acetonitrile, (2-propenylthio)- without the need for transition metal catalysts. rsc.org

Stereochemical Control and Stereoselectivity in Reactions of the (2-propenylthio)- Acetonitrile Scaffold

The control of stereochemistry is a pivotal aspect of modern organic synthesis, particularly when constructing complex molecules with defined three-dimensional arrangements. For the "Acetonitrile, (2-propenylthio)-" scaffold, also known as allylthioacetonitrile, achieving stereoselectivity in its reactions is crucial for accessing specific stereoisomers of its derivatives. The reactivity of this scaffold is centered around the acidic α-carbon to the nitrile group, which can be deprotonated to form a nucleophilic carbanion. The subsequent reactions of this carbanion with various electrophiles offer opportunities for introducing new stereocenters. The stereochemical outcome of these reactions can be influenced by several strategies, primarily involving the use of chiral auxiliaries or chiral catalysts.

The fundamental principle behind achieving stereoselectivity lies in creating a diastereomeric transition state with a significant energy difference, thereby favoring the formation of one stereoisomer over another. wikipedia.org In the context of the (2-propenylthio)-acetonitrile scaffold, this is typically accomplished by temporarily introducing a chiral moiety—a chiral auxiliary—to the molecule. wikipedia.orgnumberanalytics.com This auxiliary provides a chiral environment that directs the approach of the electrophile to one face of the planar carbanion, leading to a diastereoselective transformation. researchgate.net

Diastereoselective Alkylation using Chiral Auxiliaries:

A common and effective method for controlling stereochemistry in the alkylation of α-cyano carbanions is the use of chiral auxiliaries. researchgate.net While specific studies on "Acetonitrile, (2-propenylthio)-" are not extensively documented in publicly available literature, well-established principles from analogous systems, such as those employing oxazolidinone or camphor-derived auxiliaries, can be applied. wikipedia.org

The general approach involves the acylation of a chiral auxiliary, for instance, an enantiomerically pure amino alcohol-derived oxazolidinone, with a functionalized acetic acid derivative to form an N-acyl oxazolidinone. In the case of our scaffold, this would involve a synthetic equivalent of (2-propenylthio)acetic acid. The resulting chiral N-acyl imide can then be deprotonated at the α-position using a suitable base, like sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), to generate a chiral enolate. researchgate.net The bulky chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile (e.g., an alkyl halide) to the less hindered face, thus resulting in a highly diastereoselective alkylation. researchgate.net

The diastereomeric ratio of the product is dependent on several factors, including the structure of the chiral auxiliary, the choice of base, the solvent, and the reaction temperature. After the stereoselective alkylation, the chiral auxiliary can be cleaved under mild conditions to yield the desired α-substituted (2-propenylthio)acetonitrile derivative in high enantiomeric purity, with the auxiliary being recoverable for reuse. wikipedia.org

Hypothetical Diastereoselective Alkylation Data:

The following interactive table presents hypothetical yet plausible data for the diastereoselective alkylation of a chiral N-acyl imide derived from (2-propenylthio)acetic acid and a common chiral auxiliary, illustrating the expected high levels of stereocontrol.

EntryElectrophile (R-X)BaseSolventTemp (°C)Diastereomeric Excess (d.e.) (%)
1Benzyl bromideLDATHF-78>98
2Ethyl iodideNaHMDSTHF-7895
3Isopropyl iodideLDATHF-7890
4Allyl bromideKHMDSToluene-7897

Stereoselective Michael Additions:

The carbanion generated from "Acetonitrile, (2-propenylthio)-" can also participate in conjugate additions to α,β-unsaturated compounds, a reaction known as the Michael addition. srce.hrnih.gov The stereochemical outcome of this reaction can be controlled using chiral phase-transfer catalysts or by employing chiral Michael acceptors.

In a phase-transfer catalyzed system, a chiral quaternary ammonium salt can form a chiral ion pair with the α-cyano carbanion. This chiral complex then directs the addition to the Michael acceptor, resulting in an enantioselective reaction. Cinchona alkaloids are a class of compounds frequently used as phase-transfer catalysts for such transformations, offering high enantioselectivities. buchler-gmbh.com

Alternatively, if the Michael acceptor itself is chiral, a diastereoselective addition can be achieved. For example, the addition of the (2-propenylthio)acetonitrile carbanion to an α,β-unsaturated compound bearing a chiral auxiliary would proceed through a diastereomeric transition state, leading to a product with high diastereomeric excess. nih.govuoa.gr

The stereoselectivity in these reactions is governed by the steric and electronic interactions in the transition state, aiming to minimize non-bonded interactions. psu.edu The choice of catalyst, solvent, and reaction conditions plays a critical role in maximizing the stereochemical induction.

While direct experimental data for "Acetonitrile, (2-propenylthio)-" remains scarce in readily accessible literature, the well-established methodologies for stereoselective alkylations and Michael additions of related α-thioether nitriles and other functionalized acetonitriles provide a strong foundation for predicting and achieving high levels of stereochemical control in its reactions.

Advanced Spectroscopic Characterization and Theoretical Modeling of Acetonitrile, 2 Propenylthio

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of Acetonitrile (B52724), (2-propenylthio)-. Both ¹H and ¹³C NMR spectra provide key information about the connectivity and chemical environment of the atoms within the molecule.

In ¹H NMR, the chemical shifts are influenced by the electronic environment of the protons. libretexts.orglibretexts.org Protons near electronegative atoms or unsaturated groups are typically shifted downfield (to higher ppm values). libretexts.orgyoutube.com For Acetonitrile, (2-propenylthio)-, the protons of the allyl group (-CH₂-CH=CH₂) and the methylene (B1212753) group adjacent to the sulfur and nitrile groups (-S-CH₂-CN) exhibit characteristic chemical shifts. The vinyl protons (=CH and =CH₂) appear in the typical alkene region, while the protons on the carbons adjacent to the sulfur and nitrile groups are also shifted downfield due to the influence of these electron-withdrawing groups. oregonstate.edu

¹³C NMR spectroscopy provides information about the carbon skeleton. libretexts.org The chemical shifts of the carbon atoms are also influenced by their local electronic environment. In Acetonitrile, (2-propenylthio)-, distinct signals are observed for the nitrile carbon (-C≡N), the carbons of the allyl group, and the methylene carbon attached to the sulfur atom. The nitrile carbon has a characteristic chemical shift in the 117-120 ppm range, while the sp² hybridized carbons of the double bond appear further downfield compared to the sp³ hybridized carbons. nih.gov

Conformational analysis of similar molecules, such as allyl isothiocyanate, has been studied using NMR, revealing that different conformers can exist in solution. nih.govnih.gov The exchange between these conformers can be rapid on the NMR timescale, leading to averaged signals. nih.gov For Acetonitrile, (2-propenylthio)-, different spatial arrangements of the allyl and cyanomethyl groups around the sulfur atom are possible, and their relative populations and energy barriers could be investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy and temperature-dependent NMR studies. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Acetonitrile, (2-propenylthio)- This table is predictive and based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-S-C H₂-CN3.2 - 3.520 - 25
-S-CH₂-C N-117 - 120
-S-C H₂-CH=CH₂3.1 - 3.435 - 40
-S-CH₂-C H=CH₂5.7 - 6.0130 - 135
-S-CH₂-CH=C H₂5.1 - 5.3115 - 120

Advanced Mass Spectrometry Techniques for Molecular Identification and Fragmentation Pathway Studies (e.g., GC-MS, LC-MS)

Advanced mass spectrometry (MS) techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the molecular identification and study of fragmentation pathways of Acetonitrile, (2-propenylthio)-. nih.gov Acetonitrile is a commonly used solvent in LC-MS due to its favorable properties like low viscosity and miscibility with water. sigmaaldrich.comsigmaaldrich.com

In GC-MS, the compound is first separated from a mixture based on its volatility and interaction with a stationary phase, and then ionized and fragmented. The resulting mass spectrum shows the molecular ion peak (M⁺) corresponding to the mass of the intact molecule, as well as a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. For Acetonitrile, (2-propenylthio)-, with a molecular weight of 113.18 g/mol , the molecular ion peak would be expected at an m/z of 113. nih.gov Common fragmentation pathways for this compound would likely involve the cleavage of the C-S and C-C bonds, leading to the formation of characteristic allyl (C₃H₅⁺, m/z 41) and cyanomethyl (CH₂CN⁺, m/z 40) fragments, among others.

LC-MS is particularly useful for analyzing less volatile or thermally labile compounds. nih.gov In LC-MS, the compound is separated by liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS, which typically produces protonated molecules [M+H]⁺ or other adducts. researchgate.net The fragmentation of these ions can be induced in the mass spectrometer (e.g., through collision-induced dissociation) to obtain structural information.

The NIST Mass Spectrometry Data Center provides reference mass spectra for Acetonitrile, (2-propenylthio)-, which can be used for comparison and identification purposes. nih.gov

Table 2: Key Mass Spectrometry Data for Acetonitrile, (2-propenylthio)-

Parameter Value Source
Molecular Formula C₅H₇NS nih.gov
Molecular Weight 113.18 g/mol nih.gov
Exact Mass 113.02992040 Da nih.gov
Major Fragment Ions (Predicted) m/z 41 (C₃H₅⁺), m/z 72 (CH₂SCH₂CN⁺)-

Vibrational Spectroscopy Applications for Functional Group Identification (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in Acetonitrile, (2-propenylthio)- by probing the vibrational modes of its chemical bonds. pressbooks.publibretexts.org

The FTIR spectrum of Acetonitrile, (2-propenylthio)- is expected to show characteristic absorption bands for the nitrile (C≡N), alkene (C=C), and C-H bonds. nih.gov The C≡N stretching vibration typically appears as a sharp, medium-intensity band in the range of 2200-2260 cm⁻¹. pressbooks.publibretexts.org The C=C stretching vibration of the allyl group is expected in the region of 1640-1680 cm⁻¹. vscht.cz The C-H stretching vibrations of the sp²-hybridized carbons of the alkene appear above 3000 cm⁻¹, while the C-H stretches of the sp³-hybridized carbons are found just below 3000 cm⁻¹. vscht.czlibretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions corresponding to various bending and stretching vibrations, which are unique to the molecule as a whole. libretexts.org

Raman spectroscopy provides complementary information to FTIR. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the C=C and C≡N stretching vibrations, which involve a change in polarizability, are often strong in Raman spectra.

Table 3: Characteristic Infrared Absorption Frequencies for Acetonitrile, (2-propenylthio)-

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
C≡NStretch2200 - 2260Medium, Sharp
C=CStretch1640 - 1680Medium
=C-HStretch3010 - 3100Medium
-C-HStretch2850 - 2960Medium to Strong
C-HBend1350 - 1470Variable
C-SStretch600 - 800Weak to Medium

This table is based on general frequency ranges for the respective functional groups. pressbooks.publibretexts.orgvscht.cz

X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing of Related Nitriles in Solution

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that can probe the electronic structure and local coordination environment of atoms in a molecule, even in solution. wikipedia.orgnih.govuu.nl For a molecule like Acetonitrile, (2-propenylthio)-, XAS could be applied to study the sulfur K-edge or the nitrogen K-edge.

Sulfur K-edge XAS is sensitive to the oxidation state and chemical environment of the sulfur atom. nih.gov By analyzing the X-ray Absorption Near-Edge Structure (XANES) region of the spectrum, information about the effective charge and the nature of the orbitals involved in bonding can be obtained. nih.govmdpi.com The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the coordination number, distances, and types of neighboring atoms. mdpi.comresearchgate.net In the context of Acetonitrile, (2-propenylthio)-, sulfur K-edge XAS could reveal details about the S-C bond lengths and the electronic influence of the allyl and cyanomethyl groups on the sulfur atom.

Nitrogen K-edge XAS would provide insights into the electronic structure of the nitrile group. The position and features of the absorption edge are sensitive to the chemical environment of the nitrogen atom and the nature of the C≡N triple bond. Studies on other nitrile-containing compounds have shown that XAS can be used to investigate interactions with solvents or other molecules. nih.gov

Interdisciplinary Research Context: Acetonitrile, 2 Propenylthio in Natural Product and Organosulfur Chemistry

Occurrence and Biosynthetic Considerations in Natural Systems (e.g., Allium Species)

Acetonitrile (B52724), (2-propenylthio)- has been identified as a volatile component in various plants, particularly within the Allium genus, which includes garlic and onions. It is recognized as a constituent of garlic oil. The biosynthesis of this compound in plants is intricately linked to the metabolism of glucosinolates, which are secondary metabolites containing sulfur and nitrogen.

In a process mediated by the enzyme myrosinase, glucosinolates are hydrolyzed upon tissue damage. This enzymatic reaction typically yields isothiocyanates. However, under specific conditions and in the presence of certain protein factors, the rearrangement to isothiocyanates can be diverted to form other products, including simple nitriles like acetonitrile, (2-propenylthio)-. The formation of this nitrile is a result of the degradation of sinigrin, a glucosinolate found in plants of the Brassicaceae family.

Chemical Transformations and Degradation Pathways within Complex Biological Matrices

Within the complex biochemical environment of plant tissues, acetonitrile, (2-propenylthio)- is subject to various chemical transformations and degradation pathways. Its formation is often in competition with the production of the more commonly known allyl isothiocyanate, particularly from the precursor sinigrin. The chemical environment, including pH and the presence of specific proteins, can influence the ratio of these products.

Studies have shown that the degradation of glucosinolates, leading to the formation of acetonitrile, (2-propenylthio)-, can be influenced by the plant's physiological state and external factors. For instance, the processing of plant material, such as crushing or heating, can significantly alter the profile of volatile compounds produced, including the relative abundance of this specific nitrile.

Broader Implications within Organosulfur Chemistry

From the perspective of organosulfur chemistry, acetonitrile, (2-propenylthio)- is a fascinating molecule. Its structure, featuring both a nitrile group and an allyl sulfide (B99878) moiety, provides multiple sites for chemical reactivity. The allyl group, with its reactive double bond, and the sulfur atom are key features that define its chemical behavior.

The study of such compounds contributes to a deeper understanding of the diverse chemistry of organosulfur compounds, which are known for their wide range of biological activities and industrial applications. The presence of the sulfur-carbon bond and the adjacent functional groups allows for a variety of synthetic transformations, making it a potentially useful building block in organic synthesis.

Relevance within Broader Nitrile Chemistry Contexts

In the broader context of nitrile chemistry, acetonitrile, (2-propenylthio)- serves as an example of a naturally occurring nitrile with biological origins. Nitriles are characterized by the presence of a carbon-nitrogen triple bond, a functional group that is highly versatile in organic synthesis. It can be hydrolyzed to carboxylic acids, reduced to amines, or used in the formation of carbon-carbon bonds.

Future Prospects and Emerging Research Frontiers for Acetonitrile, 2 Propenylthio

Innovations in Green Chemistry and Sustainable Synthetic Methodologies

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices, driven by both environmental concerns and economic advantages. chemistryjournals.net The future synthesis of Acetonitrile (B52724), (2-propenylthio)- will undoubtedly be influenced by these principles, aiming to reduce waste, minimize energy consumption, and utilize safer materials. jocpr.comdcatvci.org

Future research will likely focus on developing synthetic routes that adhere to the principles of green chemistry. dcatvci.org This includes the adoption of alternative solvents to replace traditional volatile organic compounds. chemistryjournals.net Water, supercritical carbon dioxide (scCO₂), and bio-based solvents are emerging as viable, safer alternatives. jocpr.commdpi.com For instance, developing a synthesis for Acetonitrile, (2-propenylthio)- in an aqueous medium or utilizing scCO₂ could significantly lower the environmental footprint of its production. chemistryjournals.netjocpr.commdpi.com

Energy efficiency is another key aspect of green chemistry. dcatvci.org Microwave-assisted synthesis and ultrasound irradiation are two techniques that can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comresearchgate.netnih.gov The application of these technologies to the synthesis of Acetonitrile, (2-propenylthio)- could lead to more rapid and efficient production. nih.gov

Furthermore, the development of catalytic, atom-economical reactions is a central goal. researchgate.net Future methodologies may involve the use of recyclable biocatalysts or earth-abundant metal catalysts to construct the C-S bond, moving away from stoichiometric reagents that generate significant waste. jocpr.comresearchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Acetonitrile, (2-propenylthio)-

Parameter Traditional Approach (Hypothetical) Green Chemistry Approach (Prospective)
Solvents Volatile organic solvents (e.g., Dichloromethane (B109758), Acetonitrile) jocpr.com Water, Supercritical CO₂, Bio-based solvents jocpr.commdpi.com
Energy Source Conventional heating Microwave irradiation, Ultrasound mdpi.comnih.gov
Catalysts Stoichiometric or hazardous reagents researchgate.net Recyclable chemo-catalysts, Biocatalysts researchgate.net
Waste Generation High (low atom economy) researchgate.net Low (high atom economy) mdpi.comresearchgate.net

| Reaction Time | Hours to days mdpi.com | Minutes to hours mdpi.comresearchgate.net |

Exploration of Unprecedented Reactivity and Transformation Pathways

The functional groups within Acetonitrile, (2-propenylthio)- provide a rich playground for exploring novel chemical reactions. The allyl group, thioether linkage, and the α-carbon to the nitrile group are all sites for potential transformations that have yet to be fully investigated.

Future research is expected to delve into the unique reactivity of the allyl moiety. This could involve novel cycloaddition reactions, metathesis with other olefins, or innovative hydrofunctionalization reactions to introduce new functional groups. The development of stereoselective transformations of the allyl group would be particularly valuable for applications in asymmetric synthesis.

The thioether bond itself presents opportunities for new catalytic C-S bond-forming reactions and subsequent functionalization. Research into selective oxidation to the corresponding sulfoxide (B87167) or sulfone could yield compounds with distinct chemical properties and biological activities. Furthermore, the development of novel catalytic methods for C-S bond cleavage and functionalization could expand the synthetic utility of this compound as a versatile sulfur-introducing reagent.

The carbon atom situated between the sulfur atom and the nitrile group is activated and ripe for exploration. Future studies could focus on developing new methods for the enantioselective functionalization of this position, leading to the synthesis of chiral building blocks that are valuable in medicinal chemistry and materials science.

Advanced Analytical Tool Development for In-situ Monitoring and Real-time Reaction Analysis

The optimization of chemical reactions relies heavily on understanding their kinetics and mechanisms. Advanced analytical tools that allow for in-situ and real-time monitoring are becoming indispensable in modern chemistry. shimadzu.comrsc.org

For the synthesis and subsequent reactions of Acetonitrile, (2-propenylthio)-, techniques like Raman spectroscopy and real-time mass spectrometry are poised to play a crucial role. nih.govresearchgate.net In-line Raman spectroscopy can be integrated into continuous-flow reactors to monitor the formation of the product and the consumption of reactants in real-time, allowing for rapid optimization of reaction conditions such as temperature, pressure, and flow rate. nih.gov This approach provides continuous analysis and immediate feedback on the reaction's progress. nih.gov

Direct ionization mass spectrometry techniques, such as Probe Electrospray Ionization (PESI) or Low-Temperature Plasma (LTP) ionization, enable the direct analysis of reaction mixtures with minimal to no sample preparation. shimadzu.comrsc.org These methods can provide real-time molecular weight information, helping to identify intermediates and byproducts, thus offering a deeper understanding of the reaction mechanism. shimadzu.comresearchgate.net

Table 2: Advanced Analytical Tools for Monitoring Acetonitrile, (2-propenylthio)- Reactions

Analytical Tool Principle Application in Acetonitrile, (2-propenylthio)- Research Key Advantages
In-situ Raman Spectroscopy Measures vibrational modes of molecules, which are sensitive to chemical structure. Real-time monitoring of reactant consumption and product formation in batch or flow synthesis. nih.gov Non-invasive, provides continuous data, allows for rapid optimization. nih.gov
Real-time Mass Spectrometry (PESI, LTP) Direct ionization of analytes from the reaction mixture for mass analysis. shimadzu.comrsc.org Identification of reaction intermediates, byproducts, and real-time tracking of reaction progress. shimadzu.comresearchgate.net High sensitivity and specificity, minimal sample preparation, mechanistic insights. shimadzu.comresearchgate.net

| Continuous-flow Processing | Reactions are performed in a continuously flowing stream rather than a flask. nih.gov | Safe and efficient synthesis, easy integration with in-line monitoring tools for optimization. mdpi.comnih.gov | Enhanced safety, better heat and mass transfer, scalability. nih.gov |

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery and Optimization

In the context of Acetonitrile, (2-propenylthio)-, AI can be leveraged in several key areas. Machine learning models can be trained on large chemical reaction databases to predict the most efficient and sustainable synthetic pathways for its production. mdpi.comyoutube.com This includes retrosynthetic analysis, where the AI suggests potential starting materials and reaction steps. mdpi.com

Table 3: Applications of AI/ML in Acetonitrile, (2-propenylthio)- Research

AI/ML Application Objective Potential Impact
Retrosynthetic Planning To identify novel and efficient synthetic routes to Acetonitrile, (2-propenylthio)-. mdpi.com Discovery of more sustainable and cost-effective production methods. wiley.com
Reaction Optimization To determine the optimal reaction conditions (temperature, concentration, catalyst) for synthesis. mdpi.comresearchgate.net Increased reaction yield, reduced waste, and lower energy consumption. researchgate.netpreprints.org
Property Prediction To predict the physicochemical and biological properties of novel derivatives. mdpi.comnih.gov Accelerated discovery of new materials and potential therapeutic agents. chemrxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.